(1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane
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Overview
Description
(1R,5S)-3-oxa-6-azabicyclo[310]hexane is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the annulation of a cyclopropane ring to a pyrrole ring. This can be done using oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst. The reaction proceeds stereoselectively to form the trans derivative . Another method involves the use of sulfur ylides and diazo compounds for cyclopropane annulation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired product and the type of reaction being carried out.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while reduction reactions can produce different reduced forms of the compound.
Scientific Research Applications
(1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-azabicyclo[3.1.0]hexane: This compound is structurally similar but lacks the oxygen atom present in (1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane.
8-azabicyclo[3.2.1]octane:
2-azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
Uniqueness
The presence of both oxygen and nitrogen atoms in the structure of (1R,5S)-3-oxa-6-azabicyclo[310]hexane makes it unique compared to other similar compounds
Properties
Molecular Formula |
C4H7NO |
---|---|
Molecular Weight |
85.10 g/mol |
IUPAC Name |
(1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C4H7NO/c1-3-4(5-3)2-6-1/h3-5H,1-2H2/t3-,4+ |
InChI Key |
NGXORXSKEIVRPY-ZXZARUISSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](N2)CO1 |
Canonical SMILES |
C1C2C(N2)CO1 |
Origin of Product |
United States |
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